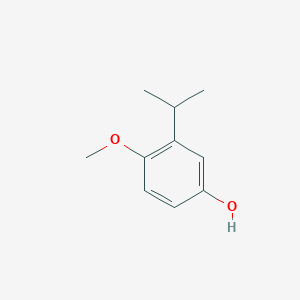

3-Isopropyl-4-methoxyphenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxyphenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(OCH3)OH+(CH3)2CHCl→C6H3(OCH3)(CH(CH3)2)OH+HCl

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropyl-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 3-isopropyl-4-methoxybenzoquinone.

Reduction: Formation of 3-isopropyl-4-methoxycyclohexanol.

Substitution: Formation of halogenated derivatives like 3-isopropyl-4-methoxy-2-bromophenol.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Isopropyl-4-methoxyphenol serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple types of chemical reactions, including:

- Oxidation : The phenolic hydroxyl group can be oxidized to form quinones.

- Reduction : The compound can be reduced to generate corresponding alcohols.

- Substitution : Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

| Reduction | Catalytic hydrogenation with palladium on carbon | Standard laboratory conditions |

| Substitution | Bromine or chlorine gas in presence of a catalyst | Standard laboratory conditions |

Biological Applications

Research indicates that this compound exhibits significant antimicrobial and antioxidant properties. These characteristics have led to its investigation for potential therapeutic uses, particularly in:

- Pharmaceuticals : Its bioactive properties are being studied for possible applications in drug development.

- Cosmetics : Due to its antioxidant capabilities, it is used in formulations aimed at skin protection and stabilization.

Industrial Applications

The compound finds utility across various industries:

- Fragrance and Flavoring : It is utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.

- Plastics and Coatings : Its ability to enhance thermal stability and flame resistance makes it a candidate for use in plastics and coatings.

Antioxidant Activity

A study published in Molecules assessed the radical-scavenging activity of this compound. The findings indicated that this compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent in food preservation and cosmetics .

Antimicrobial Properties

In another investigation, this compound was tested for its antimicrobial efficacy against various pathogens. Results showed that it possessed notable antimicrobial activity, suggesting its potential role as a natural preservative in food products and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Isopropyl-4-methoxyphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Molecular targets include enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 4-Methoxy-3-(propan-2-yl)phenol

- CAS No.: 13523-62-1

- Molecular Formula : C₁₀H₁₄O₂

- Molecular Weight : 166.217 g/mol

- Structure: A phenolic compound with a methoxy (-OCH₃) group at position 4 and an isopropyl (-CH(CH₃)₂) group at position 3 .

Physical Properties :

- Density : 1.026 g/cm³

- Boiling Point : 279.8°C at 760 mmHg

- Flash Point : 134.6°C

- Vapor Pressure : 0.00232 mmHg at 25°C .

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-Isopropyl-4-methoxyphenol and Analogs

Structural and Functional Differences

(a) 4-Isopropyl-3-methylphenol

- Key Difference : Replaces the methoxy group (electron-donating) at position 4 with a methyl group, reducing polarity and hydrogen-bonding capacity.

- Impact : Lower molecular weight (150.22 vs. 166.217 g/mol) and altered solubility in polar solvents .

(b) Carvacryl Methyl Ether

- Key Difference: Contains a methyl ether instead of a hydroxyl group, eliminating phenolic acidity.

(c) 2,6-Di-tert-butyl-4-methoxyphenol

- Key Difference: Bulky tert-butyl groups at positions 2 and 6 provide steric protection to the phenolic -OH group.

- Impact: Superior antioxidant activity compared to this compound, as tert-butyl groups inhibit oxidative degradation .

(d) (4-Isopropyl)thiophenol

- Key Difference: Thiol (-SH) replaces hydroxyl (-OH), increasing acidity (pKa ~6 vs. ~10 for phenols).

- Impact : Enhanced nucleophilicity, making it reactive in metal chelation or radical scavenging .

Physicochemical Behavior

- Boiling Points: this compound has a high boiling point (279.8°C) due to hydrogen bonding, whereas Carvacryl methyl ether (ether) likely has a lower boiling point.

- Solubility: The methoxy group in this compound enhances water solubility compared to non-polar analogs like 4-isopropyl-3-methylphenol.

- Acidity: The phenolic -OH in this compound (pKa ~10) is less acidic than thiophenol derivatives (pKa ~6) .

Biologische Aktivität

3-Isopropyl-4-methoxyphenol, also known as p-cresol , is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

This compound is characterized by its methoxy group and isopropyl substituent, which influence its biological activity. The compound's structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. A study demonstrated that derivatives of this compound had antioxidant activities surpassing that of ascorbic acid, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound inhibits key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , contributing to its anti-inflammatory effects. These properties suggest potential applications in treating inflammatory conditions . In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, further supporting its role in inflammation modulation .

Neuroprotective Properties

Animal studies have indicated that this compound may offer neuroprotective benefits. It has shown promise in preventing neurodegenerative diseases like Parkinson's by reducing oxidative damage in neuronal cells . The mechanism involves the modulation of pathways associated with neuronal survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons, neutralizing free radicals.

- Enzyme Inhibition : The isopropyl group appears to play a critical role in binding to enzyme active sites, inhibiting their activity effectively.

- Gene Expression Modulation : Research suggests that this compound can alter the expression of genes involved in lipid metabolism and energy expenditure, which may have implications for obesity treatment .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that it demonstrated a DPPH radical scavenging activity significantly higher than many common antioxidants, establishing its potential as a functional food ingredient .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 70% |

| Curcumin | 75% |

Neuroprotective Effects in Animal Models

In a controlled study involving mice treated with neurotoxic agents, administration of this compound resulted in reduced markers of oxidative stress and improved behavioral outcomes compared to untreated controls. This suggests a protective effect against neurotoxicity .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for confirming the identity and purity of 3-isopropyl-4-methoxyphenol in laboratory settings?

To confirm identity and purity, researchers should employ a combination of:

- Mass Spectrometry (MS) : Compare fragmentation patterns with reference spectra from databases like NIST (e.g., molecular ion peak at m/z 150.22 for [C10H14O]<sup>+</sup>) .

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify substituent positions (e.g., methoxy and isopropyl groups) .

- Chromatography : Use HPLC or GC with certified reference standards to assess purity (>99% by GC analysis) .

- Melting Point Determination : Compare experimental values with literature data (if crystalline) .

Q. What synthetic routes are commonly used to prepare this compound in academic labs?

Key methodologies include:

- Etherification of Phenol Derivatives : React 4-methoxyphenol with isopropyl halides under basic conditions (e.g., K2CO3/DMF) to introduce the isopropyl group .

- Demethylation Followed by Alkylation : Start with 3-isopropyl-4-methoxybenzaldehyde, reduce to the alcohol, and demethylate using BBr3 .

- Catalytic Hydrogenation : Reduce propenyl or allyl intermediates (e.g., (E)-coniferyl alcohol analogs) to achieve stereochemical control .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of this compound and its isomers (e.g., 4-isopropyl-2-methylphenol)?

Contradictions arise due to positional isomerism and spectral similarities. To resolve them:

- X-ray Crystallography : Unambiguously determine substituent positions in solid-state structures .

- Tandem MS/MS : Differentiate fragmentation pathways (e.g., loss of isopropyl vs. methyl groups) .

- Comparative IR Analysis : Identify distinct vibrational modes for methoxy (≈1250 cm<sup>-1</sup>) and isopropyl (≈1375 cm<sup>-1</sup>) groups .

- Cross-Validation with Databases : Use NIST Chemistry WebBook or PubChem to match spectral data .

Q. What experimental strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C based on analogs) .

- pH-Dependent Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Acidic conditions may hydrolyze the methoxy group, while alkaline conditions could oxidize phenolic -OH .

- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation) .

Q. How should researchers design toxicity studies to evaluate the compound’s safety in biological systems?

- In Silico Screening : Use QSAR models to predict reactivity with proteins or DNA (e.g., OECD Toolbox) .

- In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) and assess oxidative stress markers (e.g., glutathione depletion) .

- Metabolic Profiling : Identify phase I/II metabolites using LC-MS/MS with liver microsomes .

- Reference Safety Protocols : Follow RIFM guidelines for fragrance ingredient safety evaluation, including dermal sensitization assays .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s interactions in complex matrices (e.g., polymer blends or biological membranes)?

- Solid-State NMR : Probe molecular mobility and interactions in amorphous or crystalline matrices .

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect trace-level interactions with metal nanoparticles .

- Fluorescence Quenching Studies : Monitor binding to biomacromolecules (e.g., serum albumin) using Förster resonance energy transfer (FRET) .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with NIST databases and peer-reviewed spectral libraries to mitigate errors .

- Safety Protocols : Use PPE (e.g., dust respirators, nitrile gloves) and closed-system handling to minimize exposure .

- Contradiction Management : Document analytical parameters (e.g., solvent, temperature) rigorously to enable reproducibility .

Eigenschaften

IUPAC Name |

4-methoxy-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLRGJEUYZYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462581 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-62-1 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.